molecular formula C10H12O3 B13980250 Benzenemethanol,2-(oxiranylmethoxy)- CAS No. 4204-79-9

Benzenemethanol,2-(oxiranylmethoxy)-

Cat. No.: B13980250
CAS No.: 4204-79-9
M. Wt: 180.20 g/mol
InChI Key: UKUORLQPIPQXHG-UHFFFAOYSA-N
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Description

2-(2-Oxiranylmethoxy)benzenemethanol, also known as 2-(oxiranylmethyloxy)benzyl alcohol, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound features an oxirane (epoxide) ring attached to a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxiranylmethoxy)benzenemethanol typically involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-(2-Oxiranylmethoxy)benzenemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxiranylmethoxy)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxiranylmethoxy)benzenemethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxiranylmethoxy)benzenemethanol involves its reactive epoxide ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed transformations in biological systems or polymerization reactions in industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(2-oxiranylmethoxy)methyl]furan (BOF)
  • 2,5-Bis[(2-oxiranylmethoxy)methyl]benzene (BOB)

Comparison

2-(2-Oxiranylmethoxy)benzenemethanol is unique due to its benzyl alcohol moiety, which provides distinct reactivity compared to similar compounds like BOF and BOB. While BOF and BOB are used in the synthesis of highly cross-linked epoxy networks, 2-(2-Oxiranylmethoxy)benzenemethanol offers versatility in various organic transformations and industrial applications .

Properties

CAS No.

4204-79-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

[2-(oxiran-2-ylmethoxy)phenyl]methanol

InChI

InChI=1S/C10H12O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9,11H,5-7H2

InChI Key

UKUORLQPIPQXHG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CO

Origin of Product

United States

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